molecular formula C17H13F4N3O4S B605002 5-Azabicalutamide CAS No. 1845688-96-1

5-Azabicalutamide

Cat. No. B605002
M. Wt: 431.36
InChI Key: JWQMHMGGGRQTSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5N-Bicalutamide is a highly potent nonsteroidal antiandrogen (NSAA).

Scientific Research Applications

DNA Methylation and Gene Expression

5-Azabicalutamide, known as 5-aza-2'-deoxycytidine or 5-azadCyd, is primarily used as a DNA methylation inhibitor, which experimentally induces gene expression and cellular differentiation. It causes multiple changes in treated cells, including the activation of silent genes and decondensation of chromatin. This property makes it a potent antitumor agent for certain human cancers (Jüttermann, Li & Jaenisch, 1994).

Cancer Therapy

5-Azabicalutamide has been used in cancer therapy, particularly in cases where epigenetic silencing of critical regulatory genes occurs. It inhibits DNA methylation and has shown promise in the treatment of cancers such as acute myelogenous leukemia (Christman, 2002). Moreover, 5-azadCyd, combined with vitamin D analogs, shows enhanced antineoplastic action in myeloid leukemic cells (Dore, Chomienne & Momparler, 1998).

Epigenetic Modification and Tissue Engineering

5-Azabicalutamide is also significant in the field of tissue engineering and regenerative medicine. It facilitates the reprogramming and development of somatic cells, enhancing cellular plasticity and trans-differentiation, especially when combined with appropriate physical signals and chemical milieu (Tan et al., 2015).

Pharmacokinetic and Pharmacodynamic Analysis

In the design of dose-schedules for cancer therapy, understanding the pharmacokinetics and pharmacodynamics of 5-azadCyd is crucial. It has been shown to reactivate tumor suppressor genes silenced by aberrant DNA methylation, making it effective for conditions like myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML) (Karahoca & Momparler, 2013).

Immunotherapeutic Implications

5-Azabicalutamide improves the effectiveness of immunotherapeutic approaches against melanocyte differentiation antigens. It enhances the recognition of melanoma cells by specific cytotoxic T lymphocytes through the up-regulation of human leukocyte antigen (HLA) class I antigens expression (Fonsatti et al., 2007).

properties

CAS RN

1845688-96-1

Product Name

5-Azabicalutamide

Molecular Formula

C17H13F4N3O4S

Molecular Weight

431.36

IUPAC Name

N-[6-Cyano-5-(trifluoromethyl)pyridin-3-yl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide

InChI

InChI=1S/C17H13F4N3O4S/c1-16(26,9-29(27,28)12-4-2-10(18)3-5-12)15(25)24-11-6-13(17(19,20)21)14(7-22)23-8-11/h2-6,8,26H,9H2,1H3,(H,24,25)

InChI Key

JWQMHMGGGRQTSY-UHFFFAOYSA-N

SMILES

O=C(NC1=CC(C(F)(F)F)=C(C#N)N=C1)C(C)(O)CS(=O)(C2=CC=C(F)C=C2)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

5-Azabicalutamide;  5Azabicalutamide;  5 Azabicalutamide;  5N-Bicalutamide;  5NBicalutamide;  5N Bicalutamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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